1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione
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Overview
Description
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione is a chemical compound with the molecular formula C6H6N4O2S2 and a molecular weight of 230.267 g/mol . It is known for its anti-parasitic and anti-microbial properties . The compound features a thiazole ring substituted with a nitro group at the 5-position and an imidazolidine-2-thione moiety .
Preparation Methods
The synthesis of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione typically involves the reaction of 2-alkylthio-5-nitrothiazole with imidazolidine-2-thione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Condensation: The imidazolidine-2-thione moiety can participate in condensation reactions with aldehydes and ketones.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anti-parasitic and anti-microbial properties make it a candidate for studying the mechanisms of microbial inhibition.
Industry: It may be used in the development of anti-microbial coatings and materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione involves the inhibition of key enzymes in microbial and parasitic organisms. The nitro group is believed to play a crucial role in this inhibition by interacting with the active sites of these enzymes, leading to the disruption of essential metabolic pathways . The molecular targets include enzymes involved in DNA replication and protein synthesis .
Comparison with Similar Compounds
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione can be compared with other similar compounds such as:
2-Imidazolidinethione, 1-(5-nitro-2-thiazolyl)-: Similar structure but may have different biological activities.
1-(5-Nitro-1,3-thiazol-2-yl)imidazolidine-2-thione: Another structural isomer with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
40016-42-0 |
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Molecular Formula |
C6H6N4O2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C6H6N4O2S2/c11-10(12)4-3-8-6(14-4)9-2-1-7-5(9)13/h3H,1-2H2,(H,7,13) |
InChI Key |
ZOFIQVOGCZRBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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